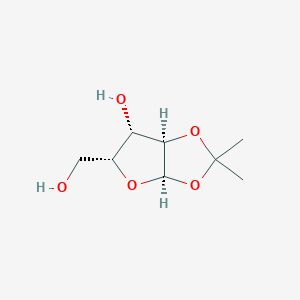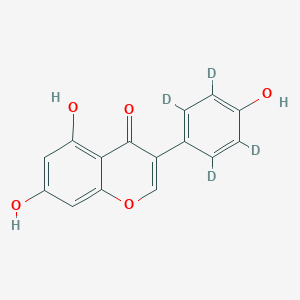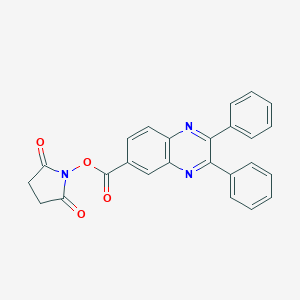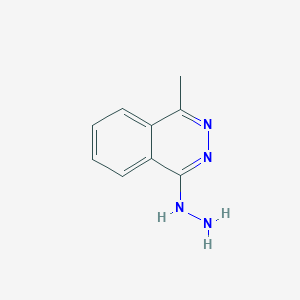
(4-Methylphthalazin-1-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(4-Methylphthalazin-1-yl)hydrazine" is a chemical compound of interest due to its heterocyclic structure, which is foundational in many biologically active molecules. Understanding its synthesis, structure, and properties is crucial for its application in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of related phthalazine derivatives involves palladium-catalyzed cross-coupling reactions, offering a pathway to diversely substituted molecules. For example, the synthesis of 4-aminophthalazin-1(2H)-ones, closely related to our compound of interest, has been efficiently achieved through palladium-catalyzed isocyanide insertion into substituted o-(pseudo)halobenzoates and hydrazines. This method provides a straightforward approach to obtaining diversely substituted phthalazine derivatives, highlighting the potential for synthesizing "(4-Methylphthalazin-1-yl)hydrazine" through similar palladium-catalyzed techniques (Vlaar et al., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and crystallography. For phthalazine derivatives, nuclear magnetic resonance (NMR) and X-ray diffraction are commonly used to elucidate their structure. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets. While specific studies on "(4-Methylphthalazin-1-yl)hydrazine" are not detailed, techniques applied to similar compounds suggest a path for its analysis.
Chemical Reactions and Properties
Phthalazine derivatives engage in various chemical reactions, including condensation with carbonyl compounds, ring expansion, and cyclocondensation. These reactions are influenced by the nature of substituents and reaction conditions, leading to a wide range of heterocyclic scaffolds. For instance, the reactivity of hydrazines with different compounds can yield novel phthalazine derivatives, indicating the versatility of "(4-Methylphthalazin-1-yl)hydrazine" in synthetic chemistry (Elvidge & Redman, 1972).
科学的研究の応用
Antitubercular Activity
Hydrazine derivatives have shown significant promise as antitubercular agents. A study by Asif (2014) highlights the modification of isoniazid (INH) structures to evaluate their antitubercular activity. These modifications include N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, exhibiting potent activity against Mycobacterium tuberculosis, including strains resistant to INH. This work underscores the potential for designing new leads for antitubercular compounds, leveraging the hydrazine moiety for therapeutic efficacy (Asif, 2014).
Antihypertensive Potential
Cadralazine, a hydrazine derivative, has been studied for its antihypertensive properties. McTavish, Young, and Clissold (1990) review cadralazine's pharmacodynamic and pharmacokinetic properties, highlighting its efficacy as a peripheral arteriolar vasodilator. This suggests that hydrazine derivatives can effectively reduce blood pressure, offering a basis for further exploration of similar compounds in hypertension management (McTavish, Young, & Clissold, 1990).
Safety And Hazards
将来の方向性
The future directions for the study of “(4-Methylphthalazin-1-yl)hydrazine” and other hydrazine derivatives include further exploration of their atmospheric fate, transformation products, and potential environmental and human impacts . The toxicity of considerable amounts of the transformation products are equal to or greater than that of the hydrazines themselves .
特性
IUPAC Name |
(4-methylphthalazin-1-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLIPKOOUAUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-hydrazinophthalazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

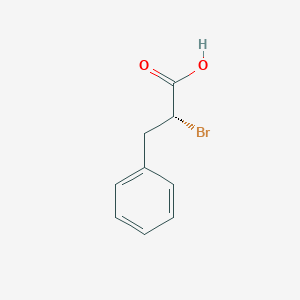
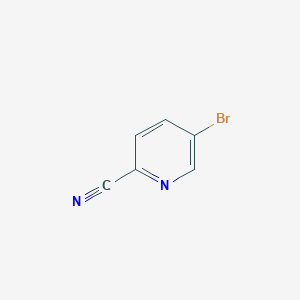
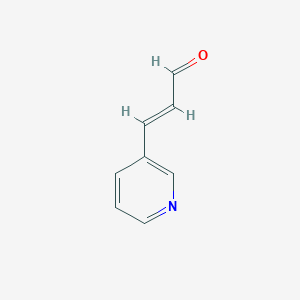
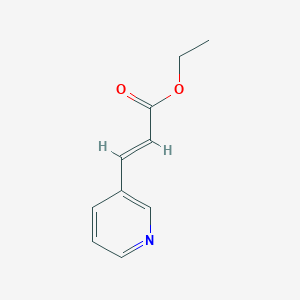
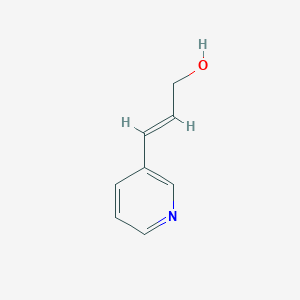
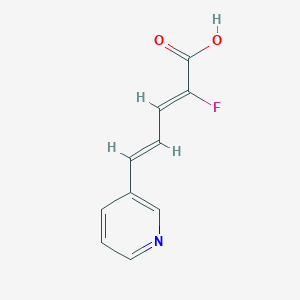
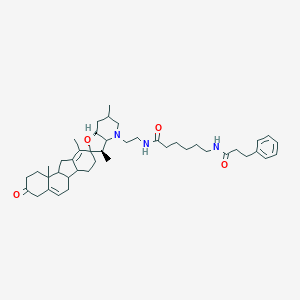
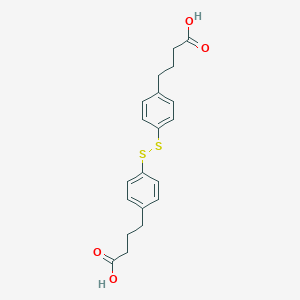

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)
